3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine
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Description
Synthesis Analysis
While specific synthesis methods for “3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine” are not available, a similar compound was synthesized using Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .Scientific Research Applications
Central Nervous System Activities
A range of imidazo[1,2-b]pyridazines, which include compounds structurally related to 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine, have been synthesized and evaluated for their activities in the central nervous system. These compounds have shown varying degrees of effectiveness in binding to rat brain membrane receptors, suggesting potential applications in neurological research and drug development (Barlin, Davies, Ireland, & Zhang, 1992).
Anticonvulsant Activity
Imidazo[4,5-d]pyridazine analogs, closely related to the compound , have been synthesized and tested for their anticonvulsant properties. These studies provide insights into the potential of these compounds in developing new treatments for epilepsy and related disorders (Kelley, Thompson, Styles, Soroko, & Cooper, 1995).
Antimicrobial Evaluations
Research has been conducted on the synthesis and evaluation of antimicrobial properties of various imidazo and pyridazine derivatives. This indicates a potential application of this compound and similar compounds in the development of new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Cardiac Phosphodiesterase Inhibition
Some 1,2,4-triazolo[4,3-b]pyridazines, which are structurally related to the target compound, have been identified as potent inhibitors of cardiac phosphodiesterase. This suggests potential therapeutic applications in cardiovascular diseases (Sircar, 1985).
Anti-HIV-1 Activity
Studies on imidazo[1,5-b]pyridazines have shown inhibitory activity against the reverse transcriptase of HIV-1 and the ability to inhibit the replication of the virus in vitro. This indicates a possible application in antiviral drug development, particularly against HIV-1 (Livermore et al., 1993).
Properties
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4S/c1-16-4-2-3-5-18(16)14-26-21-11-10-20(23-24-21)17-6-8-19(9-7-17)25-13-12-22-15-25/h2-13,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMDSJRDZVQMCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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